REACTION_CXSMILES
|
C([NH:8][C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=1)[CH2:12][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]1)C1C=CC=CC=1>C(O)C.C1COCC1.[Pd]>[NH2:8][C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=1)[CH2:12][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:20])[CH3:21])=[O:17])[CH2:15][CH2:14]1
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Name
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tert-butyl 1-[3-(benzylamino)benzyl]cyclopropanecarboxylate
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Quantity
|
6.98 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)NC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
At RT, the mixture was stirred under an atmosphere of hydrogen at atmospheric pressure for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was then filtered off with suction through kieselguhr
|
Type
|
WASH
|
Details
|
the residue was washed with THF
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |